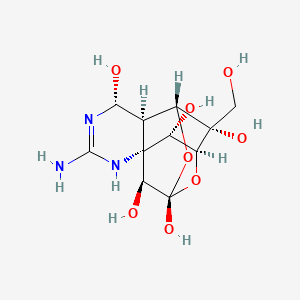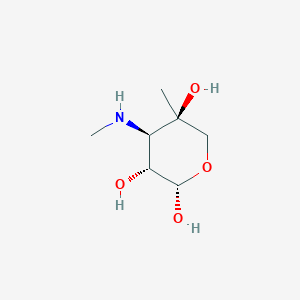
Apfspp
描述
APFSPP, also known as 2-Amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol hydrochloride, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. It is a member of the family of compounds known as tamoxifen analogs, which are known to have antiestrogenic properties.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway of compound 'Apfspp' involves the condensation of two precursor molecules followed by a series of chemical reactions to form the final product.
Starting Materials
4-aminophenol, 2-fluoro-4-sulfophenylpyruvic acid
Reaction
Step 1: 4-aminophenol is reacted with acetic anhydride to form N-acetyl-4-aminophenol., Step 2: N-acetyl-4-aminophenol is reacted with thionyl chloride to form N-acetyl-4-chloroacetanilide., Step 3: N-acetyl-4-chloroacetanilide is reacted with sodium fluoride to form N-acetyl-4-fluoroacetanilide., Step 4: N-acetyl-4-fluoroacetanilide is reacted with 2-fluoro-4-sulfophenylpyruvic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, Apfspp., Step 5: The final product is purified using column chromatography or recrystallization.
作用机制
APFSPP acts as an antiestrogen by binding to the estrogen receptor and preventing the binding of estrogen. This results in the inhibition of estrogen receptor signaling, which can lead to the suppression of breast cancer cell growth. APFSPP has also been shown to have an effect on bone metabolism, although the exact mechanism of action is not yet fully understood.
生化和生理效应
APFSPP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells in vitro, as well as in vivo in animal models. APFSPP has also been shown to have an effect on bone metabolism, with some studies suggesting that it may have a protective effect against osteoporosis.
实验室实验的优点和局限性
One of the main advantages of using APFSPP in lab experiments is its antiestrogenic properties, which make it a valuable tool in studying the mechanisms of estrogen receptor signaling. However, there are some limitations to using APFSPP in lab experiments. For example, it is important to note that APFSPP is a synthetic compound and may not accurately represent the effects of natural compounds on the body. Additionally, the effects of APFSPP may vary depending on the cell line or animal model being used.
未来方向
There are a number of future directions for research involving APFSPP. One area of interest is the potential use of APFSPP as a therapeutic agent for breast cancer. Additionally, further research is needed to fully understand the mechanism of action of APFSPP, particularly with regard to its effects on bone metabolism. Finally, there is a need for more research on the safety and toxicity of APFSPP, particularly with regard to long-term use.
科学研究应用
APFSPP has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to have antiestrogenic properties, which make it a valuable tool in studying the mechanisms of estrogen receptor signaling. APFSPP has also been used to study the effects of tamoxifen analogs on breast cancer cells, as well as the effects of these compounds on bone metabolism.
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (4-fluorosulfonylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN5O9PS/c17-33(27,28)9-3-1-8(2-4-9)31-32(25,26)29-5-10-12(23)13(24)16(30-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5H2,(H,25,26)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAQYRFZVLMXRW-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN5O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975798 | |
| Record name | 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apfspp | |
CAS RN |
60397-89-9 | |
| Record name | Adenosine-5'-(4-fluorosulfonylphenylphosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-O-{[4-(Fluorosulfonyl)phenoxy](hydroxy)phosphoryl}pentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















